Physicochemical Properties and Synthetic Applications of 1-Benzoylhistidine: A Technical Guide
Physicochemical Properties and Synthetic Applications of 1-Benzoylhistidine: A Technical Guide
Executive Summary
1-Benzoylhistidine, formally known as N-α-Benzoyl-L-histidine (CAS: 5354-94-9), is a critical synthetic derivative of the amino acid histidine. By covalently masking the α-amino group, this compound isolates the unique redox and nucleophilic properties of the imidazole ring. This technical guide provides an in-depth analysis of its physicochemical profile, its structural causality in biochemical assays, and field-proven protocols for its synthesis and application in metal-catalyzed oxidation studies.
Molecular Identity & Physicochemical Profile
Understanding the baseline physicochemical properties of N-α-Benzoyl-L-histidine is essential for predicting its behavior in aqueous buffers and organic solvents. The compound typically presents as a white to off-white crystalline powder with limited solubility in water but high solubility in polar organic solvents like methanol and dimethyl sulfoxide[1].
Table 1: Core Physicochemical Properties
| Property | Value | Analytical Context |
| IUPAC Name | (2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid | Standardized nomenclature[2]. |
| CAS Registry Number | 5354-94-9 | Primary chemical identifier[3]. |
| Molecular Formula | C13H13N3O3 | Confirmed via mass spectrometry[3]. |
| Molecular Weight | 259.26 g/mol | Monoisotopic mass: 259.09 Da[2][3]. |
| Melting Point | 249 °C | Indicative of strong intermolecular hydrogen bonding[3]. |
| pKa (Carboxylic Acid) | ~3.29 | Deprotonated at physiological pH[4]. |
| pKa (Imidazole Ring) | ~5.3 – 6.5 | Shifted slightly from native histidine (6.0) due to the electron-withdrawing benzoyl group[5][6]. |
Structural Causality: The Role of the Benzoyl Protecting Group
In native L-histidine, the free α-amino group (pKa ~9.2) is highly nucleophilic. When subjected to oxidative assays, this free amine undergoes competitive side reactions, such as chloramine formation during chlorination[7] or non-specific metal chelation during transition-metal catalysis[8].
The Causality of Benzoylation: By installing a bulky, electron-withdrawing benzoyl group at the N-terminus, researchers create a sterically hindered and biochemically inert α-amine. This structural modification forces any electrophilic or radical attack to occur exclusively at the imidazole ring. Consequently, N-α-Benzoyl-L-histidine perfectly mimics the constrained physicochemical environment of a histidine residue embedded within a folded peptide backbone, making it the gold-standard surrogate for protein oxidation studies[8][9].
Mechanistic Applications in Oxidative Biology
N-α-Benzoyl-L-histidine is extensively utilized to map the degradation pathways of the imidazole ring under oxidative stress.
Haloperoxidase Inactivation Studies
Vanadium bromoperoxidase (V-BrPO) catalyzes the oxidation of bromide by hydrogen peroxide to form reactive hypobromous acid (HOBr). When N-benzoylhistidine is introduced to this system at a low pH, the imidazole ring undergoes rapid electrophilic attack by the oxidized bromine species, yielding N-α-benzoyl-2-oxohistidine [10][11]. This specific conversion is used as a definitive biomarker to prove that enzyme inactivation occurs via halogenation rather than singlet oxygen generation[11].
Metal-Catalyzed Oxidation (MCO)
In MCO systems utilizing Cu(II) and ascorbic acid, Fenton-like chemistry generates highly reactive hydroxyl radicals (•OH). Because the α-amine is protected, the Cu(II) ion coordinates weakly with the imidazole ring, localizing the radical generation directly adjacent to the C2 carbon. This targeted attack efficiently converts N-benzoylhistidine into its 2-oxo derivative[8][9].
Figure 1: Mechanistic pathway of N-α-Benzoyl-L-histidine oxidation to 2-oxohistidine.
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring high yield and analytical purity.
Protocol A: Synthesis via Schotten-Baumann Acylation
This procedure utilizes classic to selectively acylate the α-amine[12][13].
-
Solubilization: Dissolve 10 mmol of L-histidine in 20 mL of 1 M aqueous sodium hydroxide (NaOH). Causality: A pH > 9 is required to fully deprotonate the α-amino group, rendering it sufficiently nucleophilic for acylation.
-
Acylation: Cool the reaction vessel to 0 °C in an ice bath. Add 11 mmol of benzoyl chloride dropwise under vigorous magnetic stirring. Causality: Maintaining a temperature of 0 °C suppresses the competitive hydrolysis of benzoyl chloride into unreactive benzoic acid[12].
-
pH Maintenance: Continuously monitor the solution and add 1 M NaOH as needed to maintain the alkaline environment throughout the addition.
-
Acidification & Hydrolysis: Once the reaction is complete (approx. 2 hours), carefully acidify the mixture to pH ~3 using concentrated HCl. Causality: Benzoyl chloride often transiently acylates the imidazole nitrogen, forming an unstable N-im-benzoyl intermediate. Acidification selectively hydrolyzes this ester-like amide bond back to the free imidazole, while simultaneously protonating the carboxylate group to induce precipitation of the zwitterionic N-α-benzoyl-L-histidine[12][13].
-
Isolation: Collect the white precipitate via vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to achieve >98% purity.
Figure 2: Step-by-step Schotten-Baumann synthesis workflow for N-α-Benzoyl-L-histidine.
Protocol B: Metal-Catalyzed Oxidation (MCO) Assay
This protocol details the controlled oxidation of N-benzoylhistidine to quantify imidazole degradation[8][9].
-
Reagent Preparation: Prepare a 50 mM stock solution of N-benzoyl-L-histidine in 100 mM potassium phosphate buffer (pH 7.4)[9].
-
Catalyst Addition: Introduce 0.5 mM CuSO4 to the reaction mixture. Causality: Copper coordinates with the imidazole nitrogen, serving as the localized site for radical generation[8].
-
Radical Initiation: Add 5 mM ascorbic acid to initiate the reaction. Causality: Ascorbate acts as a continuous reducing agent, cycling Cu(II) to Cu(I). The Cu(I) reacts with dissolved ambient O2 to generate the necessary reactive oxygen species[8][9].
-
Quenching & Analysis: Terminate the reaction after 60 minutes by adding a metal chelator (e.g., EDTA). Analyze the mixture via RP-HPLC coupled with mass spectrometry to quantify the 2-oxohistidine product (m/z = 298.08 for [M+Na]+)[9].
Quantitative Data Summaries
The efficacy of using N-benzoylhistidine over native histidine in oxidation assays is demonstrated by the comparative product yields. Without the benzoyl protecting group, the reaction yields a chaotic mixture of degradation products.
Table 2: Comparative Oxidation Yields in Cu(II)/Ascorbate MCO Systems
| Substrate | Primary Reaction Pathway | Yield of 2-Oxohistidine | Reference |
| Native L-Histidine | Non-specific deamination, ring cleavage, and cross-linking. | < 5% | [9] |
| N-α-Benzoyl-L-histidine | Targeted C2-oxidation of the imidazole ring. | ~ 50% | [9] |
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Butler, A., & Baldwin, A. H. "Vanadium Bromoperoxidase and Functional Mimics". University of Delaware. 5
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Hemmerich, P., et al. "Studies on Succinate Dehydrogenase". D-NB.info. 6
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Winter, G. E. M., & Butler, A. "Inactivation of Vanadium Bromoperoxidase: Formation of 2-Oxohistidine". ResearchGate. 11
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